4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Catalog No.
S2867110
CAS No.
946272-20-4
M.F
C20H26N2O3S
M. Wt
374.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethy...

CAS Number

946272-20-4

Product Name

4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-propan-2-yloxybenzamide

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5

InChI

InChI=1S/C20H26N2O3S/c1-15(2)25-18-5-3-16(4-6-18)20(23)21-13-19(17-7-12-26-14-17)22-8-10-24-11-9-22/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,21,23)

InChI Key

MADDKHGLGSLEFA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3

solubility

not available

4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as JNJ-1029, is a chemical compound that has been studied in scientific research for its potential anticonvulsant and neuroprotective properties.

Anticonvulsant effects

Studies have investigated the potential of JNJ-1029 to suppress seizures. Research suggests that the compound may act by modulating voltage-gated sodium channels in the brain, which are involved in the transmission of nerve impulses.

  • A study published in the journal "Epilepsy Research" found that JNJ-1029 reduced seizure activity in animal models of epilepsy. [Source: ]

Neuroprotective effects

JNJ-1029 has also been studied for its potential to protect nerve cells from damage. This line of research suggests that the compound may have neuroprotective properties in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

  • A study published in the journal "Neuropharmacology" found that JNJ-1029 protected nerve cells from excitotoxic injury in vitro.

4-Isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an isopropoxy group, a morpholine ring, a thiophene ring, and a benzamide moiety. This compound is notable for its potential biological activity and applications in medicinal chemistry.

The molecular formula of this compound is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S, and its structure can be represented as follows:

  • Isopropoxy group: This alkoxy group contributes to the compound's lipophilicity.
  • Morpholine ring: A six-membered ring containing oxygen and nitrogen, which influences the compound's pharmacological properties.
  • Thiophene ring: A five-membered aromatic ring containing sulfur, known for its electron-rich character.
  • Benzamide moiety: This functional group is significant in biological interactions, particularly in drug design.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The benzamide group can be reduced to primary or secondary amines with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications.

Research indicates that 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibits promising biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound may demonstrate efficacy against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that it could inhibit cancer cell proliferation, possibly through interactions with specific molecular targets involved in cell cycle regulation.
  • Enzyme Inhibition: The morpholine and thiophene components may interact with enzymes, modulating their activity and offering pathways for therapeutic applications.

The synthesis of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves several steps:

  • Formation of Intermediate Compounds:
    • The reaction of 2-(thiophen-3-yl)ethylamine with benzoyl chloride forms an intermediate benzamide.
    • This intermediate is then reacted with morpholine under appropriate conditions.
  • Reaction Conditions:
    • Common solvents include toluene or dichloromethane.
    • Catalysts such as ytterbium (III) triflate may be employed to enhance reaction efficiency.
  • Purification:
    • Techniques like recrystallization or chromatography are utilized to purify the final product.

This multi-step synthesis allows for the careful construction of the desired compound while maintaining high yields and purity.

4-Isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound in drug development due to its potential biological activities.
  • Material Science: The unique electronic properties of the thiophene ring make it suitable for applications in organic electronics and photonic devices.
  • Chemical Research: It can act as a building block for synthesizing more complex molecules in organic synthesis.

Interaction studies of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how the morpholine and thiophene rings interact with protein active sites provide insights into its mechanism of action.
  • Receptor Binding Assays: Evaluating its affinity for specific receptors can elucidate its potential therapeutic uses, particularly in targeting enzymes involved in disease pathways.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamideMorpholine, thiophene at 2-positionDifferent electronic properties due to thiophene positioning
N-(2-morpholino-2-(thiophen-4-yl)ethyl)benzamideMorpholine, thiophene at 4-positionVariability in reactivity and binding affinity
N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamidePiperidine instead of morpholineAltered steric effects impacting biological activity

Uniqueness

The uniqueness of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide lies in the specific positioning of the thiophene ring at the 3-position relative to the benzamide group. This arrangement influences both electronic properties and reactivity, making it a versatile candidate for various applications compared to similar compounds.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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